molecular formula C18H17FN2O2 B6057554 N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-fluorobenzamide

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-fluorobenzamide

Katalognummer B6057554
Molekulargewicht: 312.3 g/mol
InChI-Schlüssel: DKRFWCRVSSUAPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-fluorobenzamide, commonly known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has shown promising results in cancer immunotherapy and is currently being studied in clinical trials.

Wirkmechanismus

CPI-444 works by binding to the adenosine A2A receptor and preventing adenosine from binding to the receptor. Adenosine is known to inhibit the activity of immune cells, such as T cells, and promote the growth of tumors. By blocking the adenosine A2A receptor, CPI-444 can enhance the activity of immune cells and inhibit tumor growth.
Biochemical and Physiological Effects:
CPI-444 has been shown to increase the activation and proliferation of T cells, which are key immune cells in fighting cancer. It also reduces the production of cytokines that promote tumor growth and angiogenesis. In addition, CPI-444 has been shown to enhance the infiltration of immune cells into tumors, which can improve the effectiveness of other cancer treatments.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using CPI-444 in lab experiments is its specificity for the adenosine A2A receptor, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the type of cancer and the immune response of the patient. In addition, the optimal dosage and administration schedule for CPI-444 are still being studied.

Zukünftige Richtungen

Future research on CPI-444 could focus on optimizing its dosage and administration schedule to maximize its effectiveness in different types of cancer. It could also explore the potential of combining CPI-444 with other cancer treatments, such as chemotherapy and radiation therapy. In addition, further research could investigate the role of adenosine A2A receptor in other diseases, such as autoimmune disorders and neurodegenerative diseases.

Synthesemethoden

CPI-444 is synthesized through a multi-step process that involves the reaction of 2-fluoro-4-nitrobenzoic acid with cyclopropylamine, followed by reduction and coupling reactions. The final product is obtained through purification and crystallization.

Wissenschaftliche Forschungsanwendungen

CPI-444 has gained attention as a potential cancer immunotherapy agent due to its ability to block the adenosine A2A receptor, which is known to suppress the immune response to tumors. Preclinical studies have shown that CPI-444 can enhance the effectiveness of other cancer treatments, such as checkpoint inhibitors, by reversing the immunosuppressive effects of adenosine.

Eigenschaften

IUPAC Name

N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-11-15(20-17(22)12-9-10-12)7-4-8-16(11)21-18(23)13-5-2-3-6-14(13)19/h2-8,12H,9-10H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRFWCRVSSUAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-fluorobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.